2-Chloro-1-(2-morpholinothiazol-5-yl)ethan-1-one
Description
Properties
Molecular Formula |
C9H11ClN2O2S |
|---|---|
Molecular Weight |
246.71 g/mol |
IUPAC Name |
2-chloro-1-(2-morpholin-4-yl-1,3-thiazol-5-yl)ethanone |
InChI |
InChI=1S/C9H11ClN2O2S/c10-5-7(13)8-6-11-9(15-8)12-1-3-14-4-2-12/h6H,1-5H2 |
InChI Key |
YEODZRKKHAAVKH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=C(S2)C(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Intermediate Formation via Alkyl Magnesium Halide
The Grignard reaction is a cornerstone for synthesizing thiazole derivatives. A patent by EPO (EP3974417NWA1) outlines a method for preparing 2-chloro-1-(2-chlorothiazol-5-yl)ethanone, which can be adapted for the target compound. The process involves:
- Reacting 2-chlorothiazole with isopropylmagnesium chloride in dimethoxyethane (DME) at 0°C to form a magnesium-thiazole intermediate.
- Quenching the intermediate with chloroacetyl chloride at -50°C, followed by acid workup to yield the chloroacetylated product.
Adaptation for Morpholine Substitution :
- Replace 2-chlorothiazole with 2-morpholinothiazole (synthesized via nucleophilic substitution of 2-chlorothiazole with morpholine).
- Perform the Grignard reaction and chloroacetylation under analogous conditions.
Example Conditions
| Step | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | iPrMgCl | DME/THF | 0°C → RT | 85%* |
| 2 | ClCH₂COCl | Toluene | -50°C | 76%* |
*Reported yields for analogous reactions.
Nucleophilic Substitution and Friedel-Crafts Acylation
Synthesis of 2-Morpholinothiazole
2-Morpholinothiazole serves as a critical intermediate. A method from Ambeed demonstrates nucleophilic substitution on 2-chlorothiazole-5-carbaldehyde with methylpiperazine, achieving 50% yield. Adapting this for morpholine:
- React 2-chlorothiazole with morpholine in DMF at 90°C for 6 hours.
- Isolate 2-morpholinothiazole via extraction and crystallization.
Friedel-Crafts Acylation at the 5-Position
The electron-donating morpholine group activates the thiazole’s 5-position for electrophilic substitution:
- Combine 2-morpholinothiazole with chloroacetyl chloride and AlCl₃ in dichloromethane.
- Stir at 25°C for 12 hours, followed by aqueous workup.
Challenges :
- Low reactivity of thiazole rings may necessitate prolonged reaction times.
- Competing side reactions at the morpholine nitrogen require careful stoichiometry.
Condensation and Cyclization Approaches
Rhodanine Condensation
A PMC study synthesizes thiazol-4(5H)-ones via condensation of aldehydes with rhodanine and morpholine. While this yields morpholine-substituted thiazolones, modifications are needed to introduce the chloroacetyl group:
- Replace the aldehyde with chloroacetic acid derivatives.
- Optimize reaction conditions to favor keto-enol tautomerization.
Limitations :
- The method primarily produces thiazolones rather than ethanones.
- Additional steps (e.g., oxidation) are required to convert the thiazolone to the target structure.
Directed Metalation Strategies
Lithium-Based Deprotonation
Directed ortho-metalation (DoM) leverages the morpholine’s oxygen to guide deprotonation:
- Treat 2-morpholinothiazole with LDA at -78°C in THF.
- Quench the lithiated intermediate with chloroacetyl chloride.
Advantages :
- High regioselectivity for the 5-position.
- Compatible with sensitive functional groups.
Optimization Data
| Base | Quenching Agent | Temperature | Yield |
|---|---|---|---|
| LDA | ClCH₂COCl | -78°C | 62%* |
| n-BuLi | ClCH₂COCl | -40°C | 48%* |
*Theoretical yields based on analogous reactions.
Comparative Analysis of Synthetic Methods
*Estimated yields for adapted protocols.
Key Findings :
- The Grignard method offers the highest yield and scalability but requires stringent temperature control.
- Directed metalation provides excellent regioselectivity but is less cost-effective due to expensive reagents.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2-morpholinothiazol-5-yl)ethan-1-one can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Nucleophilic substitution: Substituted thiazole derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Scientific Research Applications
2-Chloro-1-(2-morpholinothiazol-5-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and photographic sensitizers.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2-morpholinothiazol-5-yl)ethan-1-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-chloro-1-(2-morpholinothiazol-5-yl)ethan-1-one with structurally related compounds, highlighting key differences in molecular properties, synthesis, and applications:
Key Observations:
Structural Variations :
- Heterocyclic Core : The target compound’s thiazole ring differs from imidazole (), oxazole (), and furan () analogs. Thiazole’s sulfur atom enhances aromatic stability compared to furan’s oxygen, while morpholine substitution improves polarity .
- Substituents : Chloroacetyl groups are common, but substituents like 4-chlorophenyl () or indole () modulate electronic and steric properties.
Physicochemical Properties: Crystalline compounds (e.g., 5a) exhibit higher melting points than oily imidazole derivatives (), suggesting stronger intermolecular forces. Solubility varies significantly; the morpholine-thiazole hybrid likely has better aqueous solubility than non-polar furan or indole derivatives .
Synthesis and Applications :
- Yields for similar compounds range from 45% () to unlisted values, reflecting challenges in heterocyclic synthesis.
- Thiazole-indole hybrids () are prioritized in CNS drug discovery, while imidazole derivatives () may target enzyme inhibition.
Research Implications and Limitations
While direct data on this compound is scarce, comparisons underscore its unique morpholine-thiazole architecture. Future studies should prioritize:
- Spectral Characterization : Confirm IR/NMR profiles to benchmark against analogs.
- Biological Screening: Evaluate kinase inhibition or antibacterial activity, leveraging known trends in thiazole bioactivity .
- Solubility Optimization : Morpholine’s polarity could be tuned for drug delivery applications.
Q & A
Q. What are the common synthetic routes for preparing 2-Chloro-1-(2-morpholinothiazol-5-yl)ethan-1-one?
The synthesis typically involves coupling a morpholine-substituted thiazole precursor with a chloroacetylating agent. For example, analogous compounds like 2-chloro-1-(4-methyl-1,2-thiazol-5-yl)ethan-1-one are synthesized via nucleophilic substitution, where the thiazole ring is functionalized with a morpholine group prior to chloroacetylation. Key steps include protecting group strategies for the morpholine nitrogen and optimizing reaction temperatures to minimize side reactions .
Q. How is the structure of this compound confirmed using spectroscopic methods?
Structural confirmation relies on multi-spectral analysis:
- NMR : H and C NMR identify proton environments (e.g., morpholine methylene protons at δ ~3.5–3.7 ppm, thiazole protons at δ ~7.5–8.0 ppm).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ expected for CHClNOS: 259.03 g/mol).
- IR Spectroscopy : Carbonyl stretching (~1700 cm) and C-Cl absorption (~750 cm) are critical markers .
Q. What solvent systems are optimal for recrystallizing this compound?
Polar aprotic solvents like ethyl acetate or dichloromethane, combined with hexane for anti-solvent crystallization, yield high-purity crystals. Slow evaporation at 4°C enhances crystal lattice formation, as demonstrated for structurally similar spirocyclic derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?
Contradictions (e.g., unexpected H NMR splitting or MS fragmentation) may arise from dynamic conformational changes or impurities. Strategies include:
- Variable Temperature NMR : To detect rotational barriers in morpholine or thiazole rings.
- X-ray Crystallography : Definitive structural assignment, as used for 1-[5-(2-Chlorophenyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]-ethanone derivatives .
- Comparative Analysis : Cross-referencing with analogs like 2-chloro-1-(1-fluorocyclopropyl)ethanone, where fluorination alters electron density and spectral profiles .
Q. What methodologies are employed to study the reaction mechanisms involving this compound in nucleophilic substitution reactions?
Mechanistic studies use:
- Kinetic Isotope Effects (KIE) : To identify rate-determining steps (e.g., C-Cl bond cleavage).
- DFT Calculations : Modeling transition states for substitution at the carbonyl-adjacent carbon.
- Trapping Experiments : Adding scavengers like DO to detect intermediates, as seen in studies of indole-derived ketones .
Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?
SAR frameworks involve:
- Substituent Variation : Modifying morpholine (e.g., replacing with piperazine) or thiazole (e.g., halogenation) to assess bioactivity changes.
- Biological Assays : Testing against targets like kinases or microbial strains, guided by data from fluorinated analogs where fluorine enhances metabolic stability .
- Pharmacophore Mapping : Using software (e.g., MOE) to correlate electronic properties (ClogP, H-bond acceptors) with activity, as applied to thieno-pyridine derivatives .
Q. What strategies mitigate side reactions during the derivatization of this compound?
- Protecting Groups : Temporarily blocking the morpholine nitrogen with Boc groups during functionalization.
- Low-Temperature Reactions : Reducing thermal decomposition (e.g., -20°C for Grignard additions).
- Catalytic Optimization : Using Pd catalysts for cross-couplings, as in spirocyclic ketone syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
